molecular formula C25H31N3O3 B4291526 N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE

N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4291526
M. Wt: 421.5 g/mol
InChI Key: LFTXXJXOJTZAMK-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the N-(2,6-dimethylphenyl) group: This step involves the reaction of the intermediate with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide.

    Attachment of the N-acetylglycyl(phenyl)amino group: This is typically done through a peptide coupling reaction, where N-acetylglycine is coupled with aniline, followed by attachment to the cyclohexanecarboxamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(N-acetylglycyl)(phenyl)amino]-N-phenylcyclohexanecarboxamide
  • 1-[(N-acetylglycyl)(phenyl)amino]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Uniqueness

N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of both N-acetylglycyl and 2,6-dimethylphenyl groups, which can impart specific properties such as increased stability or enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

1-(N-(2-acetamidoacetyl)anilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-18-11-10-12-19(2)23(18)27-24(31)25(15-8-5-9-16-25)28(21-13-6-4-7-14-21)22(30)17-26-20(3)29/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTXXJXOJTZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
N-(2,6-DIMETHYLPHENYL)-1-(2-ACETAMIDO-N-PHENYLACETAMIDO)CYCLOHEXANE-1-CARBOXAMIDE

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